硬脂酸钙

概述

描述

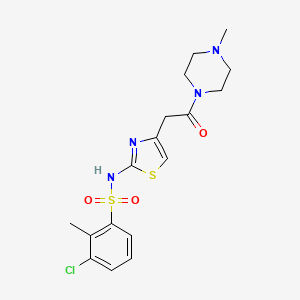

硬脂酸钙是一种钙的羧酸盐,属于钙皂。它是一种白色蜡状粉末,化学式为( \text{Ca(C}{18}\text{H}{35}\text{O}2)_2 )。 该化合物因其润滑、稳定和防结块性能而被广泛应用于各个行业 {_svg_1}.

科学研究应用

硬脂酸钙在科学研究和工业中具有广泛的应用:

化学: 用作聚氯乙烯 (PVC) 和其他聚合物的生产中的稳定剂和润滑剂。

生物学: 作为片剂和其他药物制剂的生产中的流动剂。

医药: 用作各种药物制剂中的防结块剂。

5. 作用机理

硬脂酸钙主要通过其润滑和稳定性能发挥作用。该化合物在表面形成保护层,减少摩擦并防止团聚。 在聚合物生产中,它充当酸清除剂,中和酸性副产物并增强最终产品的稳定性 .

作用机制

Target of Action

Calcium stearate, a carboxylate salt of calcium, is classified as a calcium soap . It primarily targets various industrial and food applications due to its unique properties. It is a component of some lubricants, surfactants, and many foodstuffs . It is also used in the production of concrete, paper, and plastics .

Mode of Action

Calcium stearate interacts with its targets by providing lubrication, acting as a flow agent, surface conditioner, acid scavenger, or neutralizer . In plastics, it can act as an acid scavenger or neutralizer at concentrations up to 1000ppm, a lubricant, and a release agent . It may be used in plastic colorant concentrates to improve pigment wetting . In rigid PVC, it can accelerate fusion, improve flow, and reduce die swell .

Biochemical Pathways

While calcium stearate doesn’t directly participate in biochemical pathways, it is produced by heating stearic acid and calcium oxide . This reaction results in the formation of calcium stearate and water . It’s also the main component of soap scum, a white solid that forms when soap is mixed with hard water .

Pharmacokinetics

It’s worth noting that calcium stearate is insoluble in water, which influences its behavior in various applications .

Result of Action

The result of calcium stearate’s action depends on its application. For instance, in paper production, it provides good gloss, prevents dusting and fold cracking . In the concrete industry, it’s used for efflorescence control of cementitious products and for waterproofing . In the food industry, it’s used as a flow agent and surface conditioner .

Action Environment

The action of calcium stearate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of other substances and temperature . It’s also worth noting that calcium stearate is a waxy material with low solubility in water, unlike traditional sodium and potassium soaps . It’s easy and cheap to produce, and exhibits low toxicity .

准备方法

合成路线和反应条件: 硬脂酸钙可以通过多种方法合成:

直接皂化: 这涉及到硬脂酸与氢氧化钙或氧化钙反应。该反应通常在受控的温度和压力条件下进行,形成硬脂酸钙和水:[ 2 \text{C}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{35}\text{COO})2\text{Ca} + \text{H}_2\text{O} ]

复分解: 这种方法涉及到将硬脂酸钠与可溶性钙盐(如氯化钙)反应,生成硬脂酸钙和氯化钠:[ \text{CaCl}{17}\text{H}{17}\text{H}{35}\text{COO})2\text{Ca} + 2\text{NaCl} ]

工业生产方法: 硬脂酸钙的工业生产通常采用直接皂化法,因为它效率高且经济效益好。该工艺包括:

原料预处理: 硬脂酸的提纯和氧化钙的细粉化处理。

混合: 将硬脂酸和氧化钙混合在反应器中。

反应: 混合物反应生成硬脂酸钙和水。

过滤和分离: 将生成的硬脂酸钙从反应混合物中分离出来。

干燥: 分离出的化合物被干燥以消除任何残留水分。

研磨: 将干燥的产品研磨成细粉.

化学反应分析

相似化合物的比较

硬脂酸钙经常与其他金属硬脂酸盐(如硬脂酸镁和硬脂酸锌)进行比较。这些化合物具有相似的性质,但在特定应用和有效性方面有所不同:

硬脂酸镁: 在制药工业中常用作片剂生产中的润滑剂。它具有类似的润滑性能,但与硬脂酸钙相比在水中更易溶解。

硬脂酸锌: 用作橡胶和塑料行业的脱模剂和润滑剂。与硬脂酸钙相比,它具有更好的热稳定性。

属性

CAS 编号 |

1592-23-0 |

|---|---|

分子式 |

C18H36CaO2 |

分子量 |

324.6 g/mol |

IUPAC 名称 |

calcium;octadecanoate |

InChI |

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI 键 |

HTPHKKKMEABKJE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ca] |

外观 |

Solid powder |

颜色/形态 |

CRYSTALLINE POWDER Granular, fatty powder FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER |

密度 |

1.12 1.12 g/cm³ |

熔点 |

Melting point equals 217 ° F 179 °C |

Key on ui other cas no. |

66071-81-6 1592-23-0 8000-75-7 |

物理描述 |

Dry Powder Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White powder; [Sax] WHITE POWDER. |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine Solubility in water, g/100ml at 15 °C: 0.004 |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Calcium stearate, due to its polar groups, preferentially wets the metal surface of processing equipment even in the presence of PVC, acting as an excellent metal lubricant. [] This reduces friction between the PVC melt and the metal, improving processability. Non-polar lubricants like paraffin wax can further enhance this effect by making the lubricant layer more fluid. []

A: Calcium stearate neutralizes sulfur acids generated during the vulcanization process of ENR. [] These sulfur acids can catalyze the ring-opening of epoxide groups, leading to undesirable ether crosslinks and premature aging. By neutralizing these acids, calcium stearate helps maintain the desired crosslink density and improves the long-term stability of ENR. []

A: * Molecular Formula: Ca(C₁₈H₃₅O₂)₂ * Molecular Weight: 607.008 g/mol* Spectroscopic data: A characteristic FTIR absorption peak for calcium stearate is observed at 1561 cm⁻¹. This peak can be used for qualitative identification and even initial quantitative analysis. []

A: The effect of calcium stearate on PVC fusion is complex and depends on temperature and the presence of other additives like paraffin wax. [] While increased levels of calcium stearate enhance fusion in PVC compounds containing wax, the opposite occurs at lower temperatures in compounds without wax. At higher temperatures, calcium stearate accelerates fusion even without wax. []

ANone: No catalytic properties or applications were identified for calcium stearate in the provided research papers.

ANone: No information related to computational chemistry and modeling of calcium stearate was found in the provided research papers.

A: Researchers have developed methods to create stable aqueous dispersions of calcium stearate for applications like papermaking. [, , , ] These methods involve carefully controlling the particle size of calcium stearate and using additives like emulsifiers, dispersing agents, and antifoaming agents. [, , , ] These formulations aim to prevent issues like color reversion, odor, and instability during storage and use.

ANone: The provided research focuses on the material properties and industrial applications of calcium stearate. Therefore, information on PK/PD is not relevant in this context.

A: While not directly related to in vivo efficacy in a biological context, one study found that adding 1 kg/m³ of calcium stearate to self-compacting concrete (SCC) with 10% fly ash significantly improved its mechanical and physical properties compared to SCC without those additives. [] This included higher compressive strength, lower water absorption, lower chloride ion infiltration, and less corrosion. []

ANone: This concept is not applicable to the context of the provided research.

ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.

ANone: This concept is not applicable to the research provided on calcium stearate.

A: Several methods are employed for characterizing calcium stearate:* Fourier Transform Infrared Spectrum (FTIR): Used for qualitative identification and initial quantitative analysis, particularly by analyzing the characteristic absorption peak at 1561 cm⁻¹. []* Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Allows for indirect quantitative determination of calcium stearate in materials like polypropylene by measuring the calcium content. []* Scanning Electron Microscope (SEM): Provides insights into the microstructure of materials containing calcium stearate. [, ]

A: One study demonstrated the validation of an ICP-AES method for quantifying calcium stearate in polypropylene. [] The method achieved a linear correlation coefficient of 0.998 for a calcium element calibration curve in the 5.0 mg/L to 70.0 mg/L concentration range. [] Verification experiments showed a standard-adding recovery of 91.0%-104% and a relative standard deviation of 0.47%-1.21%, confirming the method's accuracy and precision. []

ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.

ANone: This concept is not relevant to the research provided on calcium stearate.

ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.

A: The research papers highlight the use of various instruments and techniques for characterizing calcium stearate, including:* Moving Die Rheometer (MDR 2000): Used to study the cure characteristics of rubber compounds containing calcium stearate. [, ]* U-CAN Electron Tensile Testing Machine: Employed to determine the tensile properties of rubber vulcanizates. []

A: The research mentions that calcium stearate was first industrially produced in 1923. [] It highlights the long history of its use as a PVC stabilizer and its significance in producing non-toxic polymeric materials. []

ANone: The research demonstrates the cross-disciplinary nature of calcium stearate applications, spanning material science, polymer chemistry, and engineering. It showcases its use in diverse areas, including:

- Construction: Improving the properties of concrete and cement mortar. [, , , , , , ]

- Rubber Industry: Enhancing the thermal stability and mechanical properties of epoxidized natural rubber. [, , ]

- Plastics Industry: Acting as a lubricant and thermal stabilizer in PVC processing. [, , , ]

- Papermaking: Used in the formulation of water-based dispersions as an auxiliary agent and coating lubricant. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride](/img/structure/B1668156.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)